molecular formula C17H19O2P B14298769 Ethyl 2-(diphenylphosphanyl)propanoate CAS No. 114627-39-3

Ethyl 2-(diphenylphosphanyl)propanoate

Cat. No.: B14298769
CAS No.: 114627-39-3
M. Wt: 286.30 g/mol
InChI Key: KJYGIYXOYHPTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(diphenylphosphanyl)propanoate is an organophosphorus compound that features a phosphine group attached to an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenylphosphanyl)propanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with ethyl 2-bromopropanoate under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diphenylphosphine and ethyl 2-bromopropanoate.

    Catalyst: A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Solvent: An aprotic solvent like tetrahydrofuran (THF).

    Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenylphosphanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(diphenylphosphanyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-(diphenylphosphanyl)propanoate depends on its application. As a ligand in catalysis, it coordinates with transition metals to form active catalytic complexes. These complexes facilitate various organic reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(diethoxyphosphoryl)propanoate: Another ester with a phosphine group, but with different substituents on the phosphorus atom.

    Diphenylphosphine oxide: A simpler compound with a phosphine oxide group.

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

Uniqueness

Ethyl 2-(diphenylphosphanyl)propanoate is unique due to its combination of an ester and a phosphine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both nucleophilic and electrophilic sites, making it a versatile compound in organic synthesis.

Properties

CAS No.

114627-39-3

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

ethyl 2-diphenylphosphanylpropanoate

InChI

InChI=1S/C17H19O2P/c1-3-19-17(18)14(2)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

KJYGIYXOYHPTTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.